2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, 2-methylbenzoyl chloride, and piperazine. The key steps may involve:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with an appropriate nitrile to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxazole ring.
Acylation: The oxazole derivative is then acylated with 2-methylbenzoyl chloride in the presence of a base.
Final Assembly: The final product is obtained by coupling the acylated oxazole with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the 2-methylbenzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Affecting key processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 2-(4-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Uniqueness
2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-30-19-10-8-18(9-11-19)22-26-21(16-25)24(31-22)28-14-12-27(13-15-28)23(29)20-7-5-4-6-17(20)2/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCIYKFKBCTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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